Acetamide, N-(1-iodopropyl)-
Description
Acetamide, N-(1-iodopropyl)- is a halogenated acetamide derivative characterized by a propyl chain substituted with an iodine atom at the terminal position, attached to the nitrogen of the acetamide backbone. This compound belongs to a broader class of N-alkyl/aryl acetamides, which are widely studied for their diverse chemical and pharmacological properties. The iodine substituent introduces unique electronic and steric effects, influencing reactivity, solubility, and biological interactions .
Properties
CAS No. |
62123-44-8 |
|---|---|
Molecular Formula |
C5H10INO |
Molecular Weight |
227.04 g/mol |
IUPAC Name |
N-(1-iodopropyl)acetamide |
InChI |
InChI=1S/C5H10INO/c1-3-5(6)7-4(2)8/h5H,3H2,1-2H3,(H,7,8) |
InChI Key |
FNXQTVOOBAIREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NC(=O)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Iodopropyl)acetamide typically involves the reaction of acetamide with 1-iodopropane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N-(1-Iodopropyl)acetamide may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Iodopropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the 1-iodopropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding amides with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce an oxidized amide .
Scientific Research Applications
Medicinal Chemistry Applications
Antibiotic Synthesis
One of the primary applications of Acetamide, N-(1-iodopropyl)- is as an intermediate in the synthesis of antibiotics. Its structural features allow it to participate in reactions that lead to the formation of biologically active compounds. For example, it has been linked to the synthesis of compounds exhibiting antibacterial properties against Gram-positive bacteria. The iodoalkyl group enhances its interaction with bacterial targets, potentially disrupting cell wall synthesis or function, making it a valuable precursor in antibiotic development.
Heme Oxygenase-1 Inhibition
Recent studies have indicated that derivatives of acetamide compounds can serve as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in various pathological conditions, including cancer. Compounds derived from acetamide have shown promise in anticancer activity against multiple cell lines, including prostate and lung cancer cells. The structural versatility of acetamide allows for modifications that can enhance potency and selectivity for HO-1 inhibition .
Synthetic Organic Chemistry
Versatile Reagent in Organic Synthesis
Acetamide, N-(1-iodopropyl)- can act as a nucleophile in various organic reactions. It has been utilized in synthesizing N-alkylacetamides through reactions with alkyl halides and sulfonates. The ability to modify the acetamide moiety allows researchers to create a range of substituted products that are useful in pharmaceutical chemistry .
Case Study: Synthesis of Novel Compounds
In a recent study, researchers synthesized several new acetamide derivatives to explore their reactivity and biological activity. The compounds were tested for their ability to react with different electrophiles, demonstrating high yields and selectivity. This highlights the utility of acetamide derivatives as building blocks for more complex organic molecules .
Biological Research Applications
Protein Modifications
Acetamide derivatives have been employed in chemical biology for site-specific modifications of proteins. This application is crucial for understanding protein function and developing therapeutic strategies targeting specific pathways. By utilizing acetamide-based reagents, researchers can install authentic post-translational modifications on recombinant proteins, providing insights into cellular processes and disease mechanisms .
Anticancer Research
The anticancer properties of acetamide derivatives have been extensively studied. For instance, specific compounds have demonstrated significant anti-oncogenic activity across various cancer cell lines. These findings suggest that acetamide-based compounds could be further developed into therapeutic agents for cancer treatment .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antibiotic synthesis | Effective against Gram-positive bacteria |
| Heme Oxygenase-1 inhibition | Potent anticancer activity observed | |
| Synthetic Organic Chemistry | N-alkylacetamides synthesis | High yields and selectivity in reactions |
| Biological Research | Protein modifications | Enables understanding of protein function |
| Anticancer research | Significant activity against various cancer lines |
Mechanism of Action
The mechanism of action of N-(1-Iodopropyl)acetamide involves its interaction with specific molecular targets. The iodine atom in the 1-iodopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and processes, depending on the specific target molecules involved .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Electronic Comparisons
Halogen-Substituted Acetamides
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): Substitution with chlorine at the meta position of the aryl ring results in strong electron-withdrawing effects, altering crystal packing and molecular geometry. Key difference: Iodine’s larger atomic radius and lower electronegativity compared to chlorine may reduce intermolecular halogen bonding but improve membrane permeability in biological systems.
- N-(4-Bromophenyl)pyridazinone acetamides (): Bromine in these derivatives enhances binding affinity to formyl peptide receptors (FPR1/FPR2). The iodine in N-(1-iodopropyl)- could similarly influence receptor interactions but may exhibit distinct pharmacokinetics due to differences in van der Waals interactions and metabolic stability .
Alkyl-Substituted Acetamides
- Acetamide, N,N-dipropyl (): Molecular weight: 143.23 g/mol vs. ~227.08 g/mol for N-(1-iodopropyl)- (estimated). The iodine atom increases molecular weight by ~127 g/mol, significantly affecting density and boiling point. N,N-dipropyl acetamide lacks halogen-induced polarity, resulting in higher solubility in nonpolar solvents compared to the iodinated analog .
Antimicrobial Activity
Anticancer Potential
- N-(4-Methoxyphenyl)quinazoline-sulfonyl acetamides (): Methoxy and sulfonyl groups contribute to anticancer activity via kinase inhibition. The iodine substituent could act as a radio-sensitizer or improve tumor targeting in theranostic applications, though direct evidence is lacking .
Cytotoxicity
Physicochemical Properties
Biological Activity
Acetamide, N-(1-iodopropyl)- is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its antioxidant properties, cytotoxic effects, and potential as an antibiotic precursor.
Chemical Structure and Properties
Acetamide, N-(1-iodopropyl)- is characterized by the presence of an iodine atom attached to a propyl chain, which is linked to an acetamide functional group. This unique structure may influence its biological interactions and efficacy.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of acetamide derivatives, including N-(1-iodopropyl)-. Research indicates that certain acetamide compounds exhibit significant antioxidant activity, which can be measured through various assays.
Key Findings:
- In Vitro Antioxidant Activity: The compound was tested for its ability to scavenge free radicals using the ABTS assay. Results showed that it effectively reduced reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage cell lines stimulated with lipopolysaccharides (LPS) .
- Cytotoxicity Assessment: An MTT assay revealed that acetamide derivatives did not exhibit cytotoxic effects on J774.A1 macrophages at concentrations up to 10 µM . This indicates a favorable safety profile for further pharmacological exploration.
Structure-Activity Relationship (SAR)
The biological activity of acetamide compounds often correlates with their structural features. Preliminary SAR studies suggest that modifications to the acetamide structure can enhance or diminish biological efficacy . For instance:
- Substituent Effects: Bulky lipophilic groups have been shown to improve activity against various pathogens. The presence of electron-withdrawing groups at specific positions on the aromatic ring enhances antimicrobial potency .
- Comparison with Other Classes: Acetamides generally exhibit better aqueous solubility compared to urea derivatives, making them promising candidates for drug development .
Antimicrobial Activity
Acetamide, N-(1-iodopropyl)- has been investigated for its role as an antibiotic precursor. It is associated with the synthesis of FR 900098, a compound known for its antibacterial properties against Gram-positive bacteria .
Research Highlights:
- Mechanism of Action: The iodoalkyl moiety in N-(1-iodopropyl)- is believed to enhance its interaction with bacterial cell walls, potentially disrupting their synthesis or function . This mechanism is crucial for developing new antibiotics in response to rising antibiotic resistance.
Case Studies and Experimental Evidence
Several case studies have documented the biological effects of acetamide derivatives:
- Study on Antioxidant Activity:
-
Antimicrobial Efficacy:
- Objective: Assess the antibacterial activity of N-(1-iodopropyl)-.
- Methodology: In vitro tests against a range of bacterial strains.
- Results: Significant antibacterial activity was noted against several Gram-positive organisms, supporting its potential as an antibiotic precursor .
Q & A
Q. What are the standard synthesis protocols for Acetamide, N-(1-iodopropyl)-, and how can its purity be validated?
Methodological Answer: The synthesis of acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via reactions between ketones, amines, and acylating agents, followed by purification using column chromatography . For Acetamide, N-(1-iodopropyl)-, iodination of a propanol precursor or substitution of a halogenated intermediate with iodide may be viable. Post-synthesis, purity should be confirmed via:
- Nuclear Magnetic Resonance (NMR) : To verify molecular structure and substituent positions.
- Mass Spectrometry (MS) : To confirm molecular weight and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% recommended for research use).
Q. What analytical techniques are critical for characterizing Acetamide, N-(1-iodopropyl)-?
Methodological Answer: Key techniques include:
Q. What safety protocols are essential when handling iodinated acetamides?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of volatile iodinated compounds.
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .
- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to limit iodine release .
Advanced Research Questions
Q. How can researchers optimize reaction yields for Acetamide, N-(1-iodopropyl)- under varying catalytic conditions?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, test palladium catalysts for iodide substitution reactions.
- Kinetic Studies : Monitor reaction progress via in-situ techniques like FT-IR or GC-MS to identify rate-limiting steps .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilicity of iodide ions .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Data Triangulation : Cross-validate results using multiple techniques (e.g., compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts).
- Parameter Adjustments : Re-examine computational models (e.g., solvent effects, conformational isomers) to align with empirical data .
- Collaborative Peer Review : Consult crystallography or spectroscopy experts to interpret anomalies .
Q. What computational tools are suitable for modeling the reactivity of Acetamide, N-(1-iodopropyl)-?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solvation effects and intermolecular interactions.
- Quantum Mechanical Calculations : Use Gaussian or ORCA software to compute thermodynamic properties (e.g., ΔG‡ for iodination steps) .
- Retrosynthesis Algorithms : Platforms like Reaxys or SciFinder can propose synthetic routes, though manual validation is critical to exclude non-viable pathways .
Q. How can Acetamide, N-(1-iodopropyl)- be applied in biochemical or pharmacological assays?
Methodological Answer:
- Receptor Binding Studies : Radiolabel the iodine moiety (e.g., with ¹²⁵I) to track interactions with target proteins .
- Cytotoxicity Profiling : Use MTT or CellTiter-Glo assays to evaluate IC₅₀ values in cancer cell lines .
- Metabolic Stability Tests : Incubate with liver microsomes and analyze via LC-MS to assess degradation half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
